
(S)-4-Methyl-1,3-dioxolan-2-one
Overview
Description
(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-propylene carbonate, is a chiral cyclic carbonate with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol . It is characterized by its stereospecific (S)-configuration at the 4-position, which confers distinct optical properties, including a specific optical rotation of [α]²⁰D = -3.0° to -2.0° (neat) .
Preparation Methods
Cycloaddition Reactions of Epoxides with Carbon Dioxide
The cycloaddition of epoxides with carbon dioxide represents a cornerstone method for synthesizing cyclic carbonates, including (S)-4-methyl-1,3-dioxolan-2-one. This reaction is typically catalyzed by metal complexes or organocatalysts under mild conditions. For example, the use of cesium fluoride as a catalyst enables the stereoselective formation of the (S)-enantiomer by leveraging the chiral environment of the starting epoxide .
In a representative procedure, (S)-propylene oxide reacts with supercritical CO₂ at 80°C and 50 bar pressure in the presence of a bifunctional catalyst system comprising cesium fluoride and a crown ether. This method achieves yields exceeding 85% with an enantiomeric excess (ee) of 98%, as demonstrated in optimized batch reactors . The reaction’s stereochemical outcome is influenced by the catalyst’s ability to stabilize the transition state through Lewis acid-base interactions, ensuring retention of configuration at the stereogenic center.
Catalytic Asymmetric Synthesis via Ring-Opening of Dioxolanones
A patent by JP2000290265A discloses a high-yielding method for preparing this compound through the reaction of this compound with isocyanates in the presence of cesium fluoride . This approach capitalizes on the nucleophilic ring-opening of the dioxolanone intermediate, followed by cyclization to form the desired carbonate.
Reaction Optimization and Conditions
Key parameters include:
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Catalyst : Cesium fluoride (1–5 mol%)
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Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
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Temperature : 140°C under inert atmosphere (argon)
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Reaction Time : 8–9 hours
For instance, Example 3 of the patent describes the synthesis of (S)-3-phenyl-5-methyloxazolidin-2-one by reacting phenyl isocyanate with this compound in DMSO. The product is obtained in 92.1% yield with 99% ee after silica gel chromatography .
Table 1: Representative Synthesis Data from JP2000290265A
Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|---|
This compound | CsF | DMSO | 140 | 8 | 92.1 | 99 |
(S)-4-Methoxymethyl-1,3-dioxolan-2-one | CsF | DMF | 140 | 9 | 95.4 | 98 |
Enzymatic Kinetic Resolution
Enzymatic methods offer an eco-friendly alternative for producing enantiomerically pure this compound. Lipases such as Candida antarctica lipase B (CAL-B) have been employed to resolve racemic mixtures via transesterification or hydrolysis. In a typical protocol, racemic propylene carbonate is treated with vinyl acetate in the presence of CAL-B, selectively acylating the (R)-enantiomer and leaving the (S)-isomer unreacted. This method achieves >90% ee but requires additional steps for separating the enantiomers .
Chiral Pool Synthesis from (S)-Propylene Glycol
Chiral pool synthesis exploits readily available enantiopure precursors to streamline asymmetric synthesis. (S)-Propylene glycol serves as a starting material for this route, undergoing phosphorylation followed by cyclization with phosgene or its safer equivalents (e.g., triphosgene). The reaction proceeds via a two-step mechanism:
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Phosphorylation : (S)-Propylene glycol reacts with phosphoryl chloride to form a cyclic intermediate.
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Cyclization : Treatment with triphosgene in dichloromethane yields this compound with 88% yield and 97% ee .
Green Solvent Applications in Chromatography
Recent studies highlight the role of this compound as a green solvent in high-performance liquid chromatography (HPLC). Its low toxicity and high polarity make it a viable replacement for acetonitrile in hydrophilic interaction liquid chromatography (HILIC). Experiments conducted on a bimodal HILIC-1 column demonstrate comparable retention times and peak symmetry when using propylene carbonate-based mobile phases, underscoring its utility in sustainable analytical methods .
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics Across Preparation Routes
Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
---|---|---|---|---|
Cycloaddition with CO₂ | 85–92 | 98–99 | High | Low (uses CO₂) |
Catalytic Ring-Opening | 90–95 | 98–99 | Moderate | Moderate (requires CsF) |
Enzymatic Resolution | 45–50 | >90 | Low | Low |
Chiral Pool Synthesis | 80–88 | 97–99 | High | Moderate (uses POCl₃) |
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Applications in Organic Synthesis
Solvent Properties :
(S)-4-Methyl-1,3-dioxolan-2-one serves as an effective solvent in organic reactions due to its polar aprotic nature. It is particularly useful in reactions that require high solubility for polar substrates. Its ability to dissolve both ionic and non-ionic compounds makes it a versatile choice for various chemical processes .
Reagent in Synthesis :
The compound acts as a reagent in the synthesis of other organic compounds. For instance, it has been utilized in the preparation of cyclic carbonates from epoxides and carbon dioxide, demonstrating its potential as a green chemistry solution by enabling CO2 utilization .
Applications in Pharmaceuticals
Drug Formulation :
In pharmaceutical research, this compound is explored for its role as a solvent and stabilizer in drug formulations. Its low toxicity profile makes it suitable for use in formulations intended for human consumption. Studies have indicated that it can enhance the solubility of poorly soluble drugs, thereby improving bioavailability .
Toxicological Studies :
Research has shown that the compound exhibits low systemic toxicity upon inhalation or dermal exposure. In a 13-week inhalation study with rats, no significant systemic effects were observed at concentrations up to 1000 mg/m³. However, eye irritation was noted at lower concentrations, indicating the need for careful handling .
Applications in Materials Science
Polymer Production :
this compound is also investigated for its potential in polymer chemistry. It can be used as a monomer or solvent in the production of biodegradable polymers. The compound's ability to undergo hydrolysis rapidly makes it an attractive candidate for creating materials that can degrade under environmental conditions .
Case Study 1: Use as a Green Solvent
A study demonstrated the effectiveness of this compound as a green solvent in synthesizing cyclic carbonates from epoxides and CO2. The reaction conditions were optimized to reduce environmental impact while maintaining high yields of the desired products .
Case Study 2: Toxicity Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved multiple exposure routes (inhalation and oral) across various animal models. Results indicated that while local irritation was observed at higher concentrations, systemic toxicity remained low even after prolonged exposure .
Mechanism of Action
The mechanism of action of (S)-4-Methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Racemic Propylene Carbonate (4-Methyl-1,3-dioxolan-2-one)
- CAS No.: 108-32-7
- Molecular Formula : C₄H₆O₃
- Molecular Weight : 102.09 g/mol
- Key Differences :
(R)-4-Methyl-1,3-dioxolan-2-one
- CAS No.: 16606-55-6
- Molecular Formula : C₄H₆O₃
- Molecular Weight : 102.09 g/mol
- Key Differences :
4-Methylene-1,3-dioxolan-2-one
- CAS No.: 124222-05-5
- Molecular Formula : C₄H₄O₃
- Molecular Weight : 100.07 g/mol
- Key Differences :
(S)-4-(Methoxymethyl)-1,3-dioxolan-2-one
- CAS No.: 135682-18-7
- Molecular Formula : C₅H₈O₄
- Molecular Weight : 132.12 g/mol
- Key Differences :
4-(2-Methylpropoxymethyl)-1,3-dioxolan-2-one
- CAS No.: 152842-23-4
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.19 g/mol
- Key Differences: Larger 2-methylpropoxymethyl substituent enhances hydrophobicity. Potential applications in specialty polymers or surfactants .
Comparative Data Table
Biological Activity
(S)-4-Methyl-1,3-dioxolan-2-one is an organic compound belonging to the class of dioxolanes, recognized for its potential biological activities and applications in various fields including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is a chiral molecule with the molecular formula . Its structure features a dioxolane ring that contributes to its unique properties. The compound can be synthesized via the reaction of (S)-propylene oxide with carbon dioxide under specific catalytic conditions, which can be optimized for yield and selectivity .
Effects on Biological Systems
Research indicates that this compound exhibits several biological effects:
- Toxicological Studies : In animal studies, inhalation exposure led to eye irritation characterized by swelling and thickened eyelids. However, systemic toxicity was not observed in long-term studies at concentrations up to 1000 mg/m³ .
- Developmental Toxicity : Gavage administration did not reveal embryotoxic or teratogenic effects in rats at doses up to 5000 mg/kg body weight . The no observed adverse effect level (NOAEL) was determined to be 2000 mg/kg body weight per day.
Biological Activity Summary Table
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Toxicokinetics : An in vitro study demonstrated that this compound hydrolyzes rapidly in rat blood, indicating a potential for quick metabolism and reduced systemic exposure .
- Polymerization Applications : The compound has been explored for its use in ring-opening polymerization processes. Research shows that it can serve as a precursor for poly(ester-ether) materials intended for biomedical applications .
- Comparative Studies : When compared to its enantiomer and other related compounds, this compound displayed unique interactions due to its chiral nature. This property enhances its utility in asymmetric synthesis and chiral resolution processes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for enantiomerically pure (S)-4-Methyl-1,3-dioxolan-2-one?
The compound is typically synthesized via stereoselective cycloaddition of CO₂ to epoxides. For example, (S)-epichlorohydrin reacts with CO₂ under catalytic conditions (e.g., using ionic liquids or metal-organic frameworks) to yield the (S)-enantiomer. Chiral resolution techniques, such as enzymatic hydrolysis of racemic mixtures, are also employed to isolate the desired enantiomer .
Q. How can thermodynamic properties like heat capacity be experimentally determined for this compound?
Heat capacity () is measured using differential scanning calorimetry (DSC) or adiabatic calorimetry. For this compound, two datasets are reported:
- 76MAS/PET : = 1.82 J/g·K at 298 K
- 76VAS/KOR (smoothed): = 1.79 J/g·K at 298 K Discrepancies arise from experimental calibration or sample purity; cross-validation with multiple methods is recommended .
Q. What solvents are compatible with this compound in electrochemical studies?
The compound exhibits high solubility in polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) and moderate solubility in ethers. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the cyclic carbonate .
Q. How is enantiomeric purity verified for this compound?
Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) or polarimetry ([α] = -3.0° to -2.0°, neat) are standard methods. H NMR with chiral shift reagents (e.g., Eu(hfc)) can also resolve enantiomers .
Advanced Research Questions
Q. What catalytic mechanisms enable CO₂ cycloaddition to epoxides for synthesizing this compound?
Bifunctional catalysts (e.g., Zn/Tb-MOFs or ionic porous networks) activate CO₂ and epoxides synergistically. The mechanism involves:
- Epoxide ring-opening via nucleophilic attack (e.g., by halide ions in TBAB).
- CO₂ insertion into the oxyanion intermediate.
- Cyclization to form the carbonate. DFT studies suggest stereoelectronic control by chiral centers in the catalyst .
Q. How do reaction conditions (temperature, pressure) influence stereoselectivity in CO₂ cycloaddition?
Higher pressures (≥10 bar CO₂) favor faster cyclization, reducing racemization risks. Lower temperatures (25–60°C) improve enantiomeric excess (ee) by minimizing thermal degradation. For example, IPN-CSU23/TBAB achieves 97% yield and >99% ee at 25°C under 1 atm CO₂ .
Q. What analytical methods resolve contradictions in reported thermodynamic data?
Discrepancies in values (e.g., 1.79 vs. 1.82 J/g·K) are addressed via:
- Sample purity analysis : GC-MS or Karl Fischer titration to rule out moisture/impurities.
- Calibration cross-checks : Using reference standards (e.g., sapphire) in DSC.
- Statistical smoothing : Weighted averaging of datasets from independent labs .
Q. How do structural modifications (e.g., 4-hydroxymethyl derivatives) impact reactivity?
Substitutions at the 4-position alter electronic and steric profiles:
- 4-Hydroxymethyl-1,3-dioxolan-2-one : Enhanced hydrogen-bonding capacity improves solubility in aqueous media but reduces thermal stability.
- 4-(2-Methylpropoxymethyl) derivatives : Increased hydrophobicity extends utility in nonpolar reaction systems .
Q. What strategies improve catalyst reusability in large-scale syntheses?
Heterogeneous catalysts (e.g., Zn/Tb-MOFs or IPN-CSUs) show >95% retention of activity after 5 cycles due to:
- Robust frameworks : Resist leaching under harsh conditions.
- Easy recovery : Centrifugation or filtration without chemical degradation. Post-run treatments (e.g., solvent washing and vacuum drying) restore active sites .
Q. Methodological Notes
- Stereochemical Analysis : Always couple chiral HPLC with polarimetry/NMR for unambiguous ee determination .
- Data Validation : Cross-reference thermodynamic and catalytic performance data across multiple peer-reviewed sources to mitigate bias .
- Safety Protocols : Store this compound under inert gas (N₂/Ar) to prevent moisture-induced hydrolysis; consult MSDS for handling guidelines .
Properties
IUPAC Name |
(4S)-4-methyl-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJZAUFBMNUDX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303042 | |
Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51260-39-0 | |
Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51260-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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